molecular formula C10H8BrNOS B1344033 4-Bromo-2-(4-methoxyphenyl)thiazole CAS No. 1078734-03-8

4-Bromo-2-(4-methoxyphenyl)thiazole

Cat. No.: B1344033
CAS No.: 1078734-03-8
M. Wt: 270.15 g/mol
InChI Key: MUNWKDJOWYMCTP-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methoxyphenyl)thiazole is a versatile chemical intermediate primarily valued in medicinal chemistry for the construction of novel thiazole-based scaffolds. The thiazole ring is a privileged structure in drug discovery, found in numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological profiles . The 4-bromo substituent on the thiazole ring makes this compound an excellent electrophile for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the rapid exploration of structure-activity relationships . Researchers utilize this and similar bromo-functionalized thiazoles in the synthesis of compounds targeted against various diseases, including cancer, viral infections like SARS-CoV-2, and bacterial infections . Furthermore, its 4-methoxyphenyl group can contribute to enhanced membrane permeability and influence the compound's overall electronic properties, which is critical in the design of bioactive molecules and functional materials . This reagent is essential for chemists working in organic synthesis, particularly those developing new potential therapeutic agents as kinase inhibitors, DNA gyrase inhibitors, and antimicrobials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNWKDJOWYMCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 4 Methoxyphenyl Thiazole

Established Synthetic Routes to Thiazole (B1198619) Ring Systems

The formation of the thiazole core is most commonly accomplished through cyclization reactions that bring together the requisite sulfur, nitrogen, and carbon atoms. The Hantzsch thiazole synthesis and related methods are among the most established and versatile approaches. synarchive.comwikipedia.org

Hantzsch Thiazole Synthesis and Contemporary Adaptations

First described by Arthur R. Hantzsch in 1887, the Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazoles. synarchive.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The mechanism commences with an SN2 reaction between the sulfur of the thioamide and the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

The Hantzsch synthesis is known for its high yields and operational simplicity. chemhelpasap.com Contemporary adaptations of this method have focused on improving its efficiency and environmental friendliness. For instance, one-pot, multi-component procedures have been developed that utilize reusable catalysts like silica-supported tungstosilisic acid, allowing for the synthesis of Hantzsch thiazole derivatives in high yields under conventional heating or ultrasonic irradiation. mdpi.com Solvent-free conditions have also been explored, providing a rapid and eco-friendly route to 2-aminothiazoles and 2-amino-1,3-selenazoles. organic-chemistry.org Furthermore, modifications to the reaction conditions, such as performing the synthesis under acidic conditions, can influence the regioselectivity of the cyclization. rsc.org

Cyclization Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas

The reaction between α-halocarbonyl compounds and thioamides or thioureas is a fundamental and versatile method for constructing the thiazole ring, forming the basis of the Hantzsch synthesis. nih.govwikipedia.orgorganic-chemistry.org This approach allows for the introduction of a wide variety of substituents onto the thiazole core by varying the starting materials. For example, the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) yields 4-(4-halophenyl)-2-methylthiazoles. nih.gov

The versatility of this method is further demonstrated by the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, where 4-methoxyacetophenone is first converted to its α-bromo derivative, which is then reacted with thiourea (B124793). nanomedicine-rj.com Similarly, reacting p-bromoacetophenone with thiourea in the presence of iodine as a catalyst yields 4-(4-bromophenyl)thiazol-2-amine. nih.gov These examples highlight the adaptability of the cyclization reaction for the synthesis of diverse thiazole derivatives.

Specific Synthetic Strategies for 4-Bromo-2-(4-methoxyphenyl)thiazole

The synthesis of the specific compound this compound can be approached through several distinct strategies, including the modification of a pre-formed thiazole ring or the construction of the ring from precursors already bearing the desired substituents.

Regioselective De-bromination Approaches for 5-Bromo-2-(4-methoxyphenyl)thiazole

One potential, though less direct, route to this compound could involve the regioselective de-bromination of a di-brominated precursor. The synthesis of various brominated thiazoles often relies on sequential bromination and de-bromination steps. lookchem.comacs.org For instance, if a 4,5-dibromo-2-(4-methoxyphenyl)thiazole intermediate were available, a regioselective de-bromination at the 5-position would yield the target compound. The success of this approach would hinge on the ability to selectively remove the bromine atom at the 5-position without affecting the one at the 4-position.

Direct Bromination Protocols for 2-(4-methoxyphenyl)thiazole (B1600126)

A more direct approach involves the bromination of the parent compound, 2-(4-methoxyphenyl)thiazole. The feasibility of this strategy depends on the regioselectivity of the bromination reaction. Electrophilic substitution on the thiazole ring can be directed to specific positions based on the existing substituents and the reaction conditions. For the synthesis of related compounds, such as 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles, sequential bromination at the 5-position and the benzylic position has been successfully achieved using N-bromosuccinimide (NBS) under different conditions. nih.gov This suggests that direct bromination of 2-(4-methoxyphenyl)thiazole could potentially be optimized to favor the introduction of a bromine atom at the 4-position.

Precursor Cyclization Routes Incorporating 4-Methoxyphenyl (B3050149) and Bromine Moieties

The most common and likely most efficient method for synthesizing this compound involves the cyclization of precursors that already contain the 4-methoxyphenyl group and a bromine atom. This strategy often employs a variation of the Hantzsch synthesis. For example, the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with a suitable thioamide would directly lead to the desired thiazole framework. nih.gov

A specific example of this approach is the synthesis of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which involves the reaction of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one with thiourea. nih.gov A similar strategy can be envisioned for this compound, where a key intermediate would be an α-haloketone bearing the 4-methoxyphenyl group, which is then cyclized with a thioamide.

Interactive Data Table: Synthetic Approaches to Thiazole Derivatives

Starting Materials Reagents/Conditions Product Reference(s)
2-bromo-1-(4-halophenyl)ethan-1-ones, thioacetamideDMF, room temperature4-(4-halophenyl)-2-methylthiazoles nih.gov
4-methoxyacetophenone, thioureaI₂, warming2-amino-4-(4-methoxyphenyl)-1,3-thiazole nanomedicine-rj.com
p-bromoacetophenone, thioureaIodine (catalyst)4-(4-bromophenyl)thiazol-2-amine nih.gov
1-(3,4,5-trimethoxyphenyl)ethan-1-one, thioureaBr₂, then thiourea, ethanol, reflux4-(3,4,5-trimethoxyphenyl)thiazol-2-amine nih.gov

A Comprehensive Analysis of this compound: Synthesis and Functionalization

The thiazole ring, a prominent scaffold in medicinal chemistry and materials science, continues to attract significant research interest. Among its many derivatives, this compound stands out as a versatile building block for the synthesis of more complex molecular architectures. This article delves into the synthetic methodologies for preparing this key intermediate and explores its subsequent functionalization and derivatization, with a focus on modern and sustainable chemical practices.

Advanced Computational and Theoretical Investigations of 4 Bromo 2 4 Methoxyphenyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the fundamental characteristics of 4-Bromo-2-(4-methoxyphenyl)thiazole at the atomic level.

Density Functional Theory (DFT) Studies

DFT methods are a mainstay of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT calculations have been used to investigate their ground state properties, molecular structure, and reactivity. researchgate.netresearchgate.net

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to the minimum energy state. For related compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, conformational analysis has been performed to identify the most stable conformer, which is then used for all subsequent calculations. researchgate.netnih.gov This process is crucial as the molecular conformation can significantly influence its chemical and physical properties. Although specific data for this compound is not detailed in the provided results, the methodology for similar structures involves rigorous conformational searches. nih.gov For instance, in a study of a different bromo-methoxyphenyl derivative, the cyclohexane (B81311) ring was found to adopt a chair conformation. researchgate.net

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC-S1.76 Å
Bond LengthC-N1.38 Å
Bond LengthC-C (thiazole)1.37 Å
Bond AngleC-S-C89.5°
Bond AngleS-C-N115.0°

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. For 2-(4-methoxyphenyl)benzo[d]thiazole, various DFT methods were used to calculate its vibrational frequencies, with the B3LYP method showing superiority over the scaled Hartree-Fock approach for molecular problems. nih.gov The absence of imaginary frequencies in the calculated spectrum indicates that the optimized geometry is a true minimum on the potential energy surface. nih.govresearchgate.net The detailed assignment of vibrational modes is achieved by analyzing the potential energy distribution (PED). nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Exemplary for a related thiazole structure) Note: This table illustrates the correlation between experimental and theoretical data for similar molecules.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (B3LYP) (cm⁻¹)Assignment
C-H stretch30763077Aromatic C-H stretching
C=N stretch16081610Thiazole ring stretching
C-O-C stretch12551258Methoxy (B1213986) group stretching

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ossila.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter that reflects the molecule's kinetic stability and the charge transfer that can occur within it. researchgate.netossila.com For a related thiazole azo dye, the HOMO was found to be spread over the methoxyphenyl donor moiety and the thiazole ring, while the LUMO was shaped by the nature of the acceptor groups. mdpi.com In another study, the HOMO-LUMO energy gap for a similar compound was determined to be 3.937 eV. researchgate.net

Table 3: Frontier Molecular Orbital Energies (Exemplary) Note: This table provides an example of HOMO-LUMO data for a related molecule.

ParameterEnergy (eV)
HOMO-6.2
LUMO-2.3
Energy Gap (ΔE)3.9

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron pairs. wikipedia.orgwisc.edu It investigates intramolecular and intermolecular bonding and interactions between bonds. researchgate.net The analysis of donor-acceptor interactions within the NBO framework reveals information about intramolecular charge transfer and the stabilization energy (E(2)) associated with these interactions. researchgate.net For thiazole azo dyes, NBO analysis has been used to elucidate electron delocalization effects, showing significant charge transfer from the methoxyphenyl ring to the thiazole ring, contributing to the stability of the molecules. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For similar heterocyclic compounds, MEP analysis has been used to identify the most reactive sites. For instance, in one study, the negative potential was found to be localized over specific atoms, indicating them as the sites for electrophilic attack. thaiscience.info

Research Applications in Materials Science and Chemical Innovation

Integration of Thiazole (B1198619) Derivatives in Fluorescent Materials and Optical Brighteners

Thiazole derivatives are recognized for their fluorescent properties, a characteristic that is being explored for various applications. While direct studies on the fluorescence of 4-Bromo-2-(4-methoxyphenyl)thiazole itself are not extensively detailed, its derivatives have shown significant promise. For instance, a complex heterocyclic compound synthesized using a 2-(4-bromophenyl)-1-(4-methoxyphenyl) moiety as a starting block was found to exhibit fluorescent properties in both solid state and in solution. mdpi.com This suggests that the core structure of this compound can serve as a foundational element for creating novel fluorescent materials.

Further research into new thiazole-based derivatives has yielded compounds with potent efficacy. nih.gov A coumarin-based thiazole derivative incorporating a 4-methoxyphenyl (B3050149) (4-OMe) group and a bromine (Br) atom demonstrated high activity in studies, underscoring the potential of this chemical family in developing functional materials. nih.gov The inherent luminescence of such compounds is critical for their potential use as optical brighteners, which function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, making materials appear whiter and brighter.

Contributions to Conductive Polymers and Organic Electronic Devices

The thiazole ring is an electron-deficient system, a property that makes it a valuable component in the design of organic semiconductor materials. researchgate.net This characteristic is crucial for applications in organic electronic devices, where the ability to accept and transport electrons is paramount.

In the field of OLEDs, the performance of the device is heavily reliant on the electronic properties of the organic materials used. Thiazole-containing compounds are investigated for their potential in these devices. The introduction of electron-accepting units is an effective strategy for tuning the energy levels of organic semiconductors, a key factor in the efficiency of OLEDs.

Organic solar cells, or OPVs, represent a significant area of research where thiazole derivatives have made an impact. chalmers.se The electron-deficient nature of the thiazole heterocycle, along with its rigidity and high planarity, allows for the construction of photovoltaic materials with desirable energy levels and molecular aggregation properties. researchgate.netchalmers.se These features lead to excellent photovoltaic performance. chalmers.se Thiazole-based building blocks are widely used to construct both donor and acceptor materials in the active layer of organic solar cells. researchgate.net The development of novel non-fullerene acceptors, some incorporating thiazole-related structures, has been a driving force in the recent progress of OPV efficiency. mdpi.com

OFETs are fundamental components of modern organic electronics, and their performance is dictated by the charge carrier mobility of the semiconductor layer. nih.gov Thiazole-containing polymers have shown promise in this area. For example, replacing electron-rich thiophene (B33073) rings with electron-deficient thiazole rings in a polymer backbone can increase the material's electron affinity and improve air stability. nih.gov Studies on thiazole-thiazolothiazole conjugated molecules have demonstrated their potential for creating high-performance n-type OFETs, which are essential for developing complementary logic circuits. researchgate.net The strategic incorporation of thiazole units can lead to materials with high electron mobilities and low threshold voltages, key metrics for practical transistor applications. nih.govresearchgate.net

Utilization in Dye Chemistry and Related Pigment Development

The structural framework of this compound is closely related to intermediates used in the synthesis of advanced dyes. Specifically, aminothiazole derivatives like 4-(4-methoxyphenyl)-1,3-thiazol-2-amine (B182962) and 4-(4-bromophenyl)-1,3-thiazol-2-amine serve as precursors for producing bifunctional reactive dyes. repec.orgresearchgate.net These dyes are designed to form strong covalent bonds with textile fibers, leading to excellent color fastness. repec.orgresearchgate.net

In one study, these aminothiazole intermediates were diazotized and coupled with other components to create novel reactive dyes for nylon fabrics. repec.orgresearchgate.netrichtmann.org The resulting dyes exhibited good dyeing properties, with research determining their optimal application conditions. For example, a dye derived from the methoxyphenyl-thiazol-amine intermediate showed a maximum absorption wavelength (λmax) of 500 nm. repec.orgresearchgate.netrichtmann.org The introduction of the bromo and methoxy (B1213986) groups onto the benzene (B151609) ring of the dye molecules was found to influence their color properties, inducing a hypsochromic (blue) shift in the absorption spectrum. repec.orgresearchgate.netrichtmann.org

The performance of these dyes on nylon fibers was quantified, showing good exhaustion and fixation values under specific pH and temperature conditions. repec.orgrichtmann.org

Table 1: Dyeing Properties of a Thiazole-Derived Reactive Dye on Nylon Fabric

Parameter Value Condition
Wavelength of Max. Absorption (λmax) 500 nm -
% Exhaustion 73% 80°C
% Fixation 69% pH 11
Fixation Efficiency 61% pH 11

Data derived from studies on dyes synthesized from 4-(4-methoxyphenyl)-1,3-thiazol-2-amine intermediates. repec.orgrichtmann.org

These findings highlight the importance of the thiazole scaffold in developing high-performance pigments for the textile industry. scialert.net

Precursor and Intermediate Utility in Complex Organic Synthesis

One of the most significant roles of this compound and its analogs is as a versatile intermediate in organic synthesis. The thiazole ring is a common structural motif in many biologically active compounds and functional materials. frontiersin.org The presence of a bromine atom on the thiazole ring provides a reactive site for further chemical modifications, typically through cross-coupling reactions. nih.gov

The synthesis of 2,4'-bithiazoles, for instance, can be achieved starting from 2,4-dibromothiazole. nih.gov A regioselective cross-coupling reaction allows for the introduction of various substituents at the 2-position, creating a 2-substituted 4-bromothiazole. nih.gov This intermediate can then undergo further reactions to build more complex molecular architectures. nih.gov

Furthermore, the core structure is utilized in the synthesis of various heterocyclic hybrids with potential pharmacological applications. nih.govscielo.br For example, 4-(4-bromophenyl)thiazol-2-amine, a closely related compound, is synthesized by reacting p-bromoacetophenone with thiourea (B124793) and is then used as a starting point to create a series of new derivatives. nih.gov The Hantzsch condensation reaction is another key method for synthesizing the thiazole ring system, which can then be elaborated into more complex target molecules. scielo.br The utility of these thiazole-based intermediates is evident in their application for creating dyes and other functional organic molecules. repec.orgrichtmann.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c] repec.orgnih.govbenzoxazine-3,5-dione
4-(4-methoxyphenyl)-1,3-thiazol-2-amine
4-(4-bromophenyl)-1,3-thiazol-2-amine
2,4-dibromothiazole
p-bromoacetophenone
thiourea

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes for Substituted Thiazoles

The traditional synthesis of thiazoles, such as the Hantzsch synthesis, often involves harsh reagents and can generate significant chemical waste. bepls.com Recognizing these environmental concerns, a major focus of future research is the development of novel and sustainable synthetic routes. Green chemistry principles are at the forefront of this endeavor, aiming to create more environmentally friendly and efficient processes. nih.govresearchgate.net

Emerging techniques that are being applied to the synthesis of thiazole (B1198619) derivatives include:

Microwave-Assisted Synthesis: This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. bepls.comnih.gov

Ultrasound Synthesis: The use of ultrasonic irradiation can enhance reaction rates and yields, providing an energy-efficient alternative. researchgate.netmdpi.com

Green Solvents and Catalysts: Researchers are exploring the use of water, polyethylene (B3416737) glycol (PEG), and other environmentally benign solvents to replace hazardous organic solvents. bepls.comresearchgate.net Similarly, the development of reusable and non-toxic catalysts, such as nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles and biopolymeric catalysts like terephthalohydrazide chitosan (B1678972) hydrogel, is a key area of investigation. mdpi.comacs.org

Multicomponent Reactions: These one-pot reactions, where multiple starting materials react to form a complex product, are highly efficient and atom-economical, reducing the number of synthetic steps and waste generation. researchgate.net

These green synthetic approaches not only minimize the environmental impact but also offer advantages in terms of cost-effectiveness and scalability, making the production of substituted thiazoles more viable for various applications. researchgate.net

Application of Advanced Spectroscopic Characterization Techniques for Structural Elucidation

The precise determination of the three-dimensional structure of substituted thiazoles is crucial for understanding their reactivity and biological activity. While standard spectroscopic techniques like FT-IR, 1H NMR, and 13C NMR are routinely used, the increasing complexity of novel thiazole derivatives necessitates the application of more advanced methods for unambiguous structural elucidation. ipb.ptmdpi.comresearchgate.net

Future research will increasingly rely on a combination of sophisticated spectroscopic techniques:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms within a molecule, which is particularly useful for complex substituted thiazoles. ipb.pt

15N NMR Spectroscopy: Given the presence of a nitrogen atom in the thiazole ring, 15N NMR can provide crucial information about the electronic environment of the nitrogen, aiding in the detailed structural analysis of these heterocyclic compounds. ipb.ptresearchgate.net

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and stereochemistry. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of newly synthesized compounds. researchgate.net

Microwave Spectroscopy: For studying the rotational spectra of molecules in the gas phase, microwave spectroscopy can yield highly precise structural information, as demonstrated in the study of the thiazole-water complex. nih.gov

The integration of these advanced techniques with computational methods, such as Density Functional Theory (DFT), will further enhance the accuracy of structural assignments and provide deeper insights into the electronic properties of these molecules. researchgate.netnih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Key applications of ML and AI in the context of thiazole research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known thiazole derivatives to build QSAR models that predict the biological activity of new, untested compounds. nih.govresearchgate.net This allows for the virtual screening of large chemical libraries to identify promising candidates for synthesis and further testing.

Prediction of Physicochemical and Pharmacokinetic Properties: AI models can predict important properties such as solubility, lipophilicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.govresearchgate.net This in silico prediction helps in prioritizing compounds with drug-like characteristics early in the discovery process.

De Novo Drug Design: Generative AI models, sometimes referred to as a "ChatGPT for molecules," can be trained on vast amounts of chemical data to propose entirely new molecular structures with a high probability of being active against a specific biological target. wiley.com This approach can lead to the discovery of novel thiazole-based scaffolds that may not be conceived through traditional medicinal chemistry approaches.

By integrating AI and ML into the research pipeline, scientists can significantly reduce the time and cost associated with the discovery of new therapeutic agents and materials based on the thiazole core. nih.gov

Exploration of Novel Material Science Applications through Targeted Structural Modifications

While much of the research on thiazole derivatives has focused on their medicinal applications, there is a growing interest in exploring their potential in material science. The unique electronic and structural properties of the thiazole ring make it an attractive building block for the development of new functional materials. sigmaaldrich.comwikipedia.org

Future research in this area will likely focus on targeted structural modifications of the 4-Bromo-2-(4-methoxyphenyl)thiazole scaffold and other thiazoles to tailor their properties for specific material science applications:

Organic Dyes: The thiazole ring is a component of some commercial dyes. wikipedia.org By strategically modifying the substituents on the thiazole and phenyl rings, it may be possible to tune the photophysical properties, such as absorption and emission wavelengths, to create novel dyes for applications in textiles, imaging, and organic light-emitting diodes (OLEDs).

Fungicides and Agrochemicals: Some thiazole derivatives are used as agricultural fungicides. wikipedia.org Further structural modifications could lead to the development of more potent and selective agrochemicals with improved environmental profiles.

Nanomaterials: The functionalization of nanoparticles with thiazole derivatives is an emerging area. For example, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole has been used to coat magnetic nanoparticles for potential antibacterial applications. nanomedicine-rj.com Targeted modifications of the thiazole ligand could enhance the stability, biocompatibility, and targeting capabilities of these nanomaterials for applications in drug delivery and diagnostics.

Conducting Polymers: The sulfur and nitrogen atoms in the thiazole ring can facilitate electron transport. By incorporating thiazole units into polymer chains, it may be possible to develop new conductive materials for applications in organic electronics, such as sensors and transistors.

The ability to precisely modify the structure of this compound and related compounds opens up a vast chemical space for the design and synthesis of new materials with tailored properties for a wide range of technological applications.

Q & A

Basic Research Question

  • 1H NMR: Identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ ~3.8 ppm). Discrepancies between calculated and observed signals indicate impurities .
  • Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., m/z 373.274 for C17H13BrN2OS) and fragmentation patterns, such as bromine isotope signatures .
  • X-ray Crystallography: Resolves dihedral angles between thiazole and phenyl rings (e.g., ~36.7°), critical for stability studies .

How do substituents on the thiazole ring influence biological activity in structure-activity relationship (SAR) studies?

Advanced Research Question
The bromine atom enhances electrophilicity, enabling interactions with enzyme active sites (e.g., antimicrobial targets) . The 4-methoxyphenyl group increases lipophilicity, improving membrane permeability. Comparative studies show:

  • Antimicrobial Activity: 4-Bromo derivatives exhibit higher inhibition than chloro analogs due to stronger halogen bonding .
  • Cellular Uptake: Methoxy groups reduce cytotoxicity in mammalian cells while retaining efficacy in pathogens .

Advanced Research Question

  • Crystal Packing: Weak interactions (e.g., C–H⋯π, π-π stacking) stabilize the lattice but complicate data interpretation .
  • Conformational Flexibility: The thiazole ring adopts an envelope conformation, requiring high-resolution data (<1.0 Å) to resolve puckering parameters .
  • Temperature Control: Thermal motion artifacts are minimized by collecting data at 100 K .

What safety protocols are essential during synthesis and handling?

Basic Research Question

  • Protective Gear: Gloves, goggles, and masks are mandatory due to bromine’s toxicity .
  • Waste Management: Halogenated byproducts require segregation and professional disposal to avoid environmental contamination .
  • Ventilation: Use fume hoods to prevent inhalation of volatile intermediates (e.g., 4-chlorobutanoyl chloride) .

How does the electronic structure of the thiazole ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The sulfur and nitrogen atoms create an electron-deficient ring, facilitating Suzuki-Miyaura couplings. Key observations:

  • Bromine as a Leaving Group: The C-Br bond at position 4 undergoes palladium-catalyzed cross-coupling with aryl boronic acids .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro) deactivate the ring, while methoxy groups enhance regioselectivity .

What are common impurities in synthesized batches, and how are they detected?

Basic Research Question

  • Byproducts: Unreacted benzaldehyde or brominated intermediates .
  • Detection Methods:
    • TLC: Spot comparison with authentic samples.
    • 1H NMR: Extra peaks at δ 9.8–10.2 ppm indicate aldehyde residues .
    • MS: Fragments with m/z differences of 79/81 (Br isotopes) confirm brominated impurities .

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